molecular formula C28H48O B167860 Pollinastanol CAS No. 1912-66-9

Pollinastanol

Cat. No. B167860
CAS RN: 1912-66-9
M. Wt: 400.7 g/mol
InChI Key: HXQRIQXPGMPSRW-WVVGHYSUSA-N
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Description

Pollinastanol is a type of steroid that is found in plants and is known for its potential benefits in the field of medicine and research. It is a type of steroidal sapogenin, which is a type of steroid that is found in plants. Pollinastanol is known for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Scientific Research Applications

Biosynthesis and Cholesterol Conversion

Pollinastanol has been studied for its role in the biosynthesis of cholesterol. Research by Devys, Alcaide, and Barbier (1969) found that pollinastanol is incorporated into cholesterol by tobacco leaves, highlighting its potential involvement in sterol metabolism and biosynthesis pathways in plants (Devys, Alcaide, & Barbier, 1969).

Liquid Crystalline Properties

Atallah and Nicholas (1973) explored the liquid crystalline properties of pollinastanol, noting its ability to exhibit cholesteric and smectic mesophases when esterified with certain fatty acids. This unique property is attributed to its distinctive structure, which may have implications for materials science and the understanding of naturally occurring liquid crystals (Atallah & Nicholas, 1973).

Stereoselective Synthesis

The stereoselective synthesis of pollinastanol's A, B, C-ring system was demonstrated by Kametani et al. (1986), which could have significance in synthetic chemistry and the production of complex sterol-like molecules (Kametani, Toya, Tsubuki, Kawai, & Honda, 1986).

Structural Determination

Ducruix and Pascard-Billy (1976) determined the crystal structure of pollinastanol acetate, providing valuable insights into the molecular structure of this sterol, which is essential for understanding its biochemical and physical properties (Ducruix & Pascard-Billy, 1976).

Intestinal Absorption Studies

Zhang Guanqun (2011) studied the in-vivo intestinal absorption of pollinastanol in rats, comparing it with other sterols. This research is crucial for understanding the metabolic fate and potential health impacts of dietary sterols, including pollinastanol (Zhang Guanqun, 2011).

Chemotaxonomic Value in Trigonella

Brenac and Sauvaire (1996) explored the chemotaxonomic value of sterols, including pollinastanol, in the genus Trigonella. Their research helps in the classification and understanding of plant species based on chemical composition (Brenac & Sauvaire, 1996).

properties

CAS RN

1912-66-9

Product Name

Pollinastanol

Molecular Formula

C28H48O

Molecular Weight

400.7 g/mol

IUPAC Name

(1S,3R,6S,8S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C28H48O/c1-19(2)7-6-8-20(3)23-12-13-26(5)24-10-9-21-17-22(29)11-14-27(21)18-28(24,27)16-15-25(23,26)4/h19-24,29H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25-,26+,27-,28+/m1/s1

InChI Key

HXQRIQXPGMPSRW-WVVGHYSUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

melting_point

111-112°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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